(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid
Description
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid (CAS: 1356242-29-9, Molecular Formula: C₁₆H₂₀BN₃O₂, Molecular Weight: 297.17) is a pyridine-based boronic acid derivative functionalized with a 4-benzylpiperazine substituent at the 6-position of the pyridine ring . This compound is part of the boronic acid family, known for their utility in Suzuki-Miyaura cross-coupling reactions, pharmaceutical intermediates, and enzyme inhibition studies .
Properties
IUPAC Name |
[6-(4-benzylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BN3O2/c21-17(22)15-6-7-16(18-12-15)20-10-8-19(9-11-20)13-14-4-2-1-3-5-14/h1-7,12,21-22H,8-11,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGMCWMOMRSHAKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855761 | |
| Record name | [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356242-29-9 | |
| Record name | [6-(4-Benzylpiperazin-1-yl)pyridin-3-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70855761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-bromo-3-pyridineboronic acid with 4-benzylpiperazine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired boronic acid derivative .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert the boronic acid group to a hydroxyl group.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMF or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: This compound can be used in the study of biological pathways and interactions due to its ability to form stable complexes with biomolecules.
Mechanism of Action
The mechanism of action of (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The boronic acid group can form reversible covalent bonds with active site residues of enzymes, thereby inhibiting their activity. This interaction can modulate various biological pathways and processes, making it a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Structural Analogs and Their Properties
The following compounds share structural similarities with (6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid , differing primarily in the substituents on the piperazine ring or pyridine core:
Key Observations:
- Lipophilicity : The benzyl group in the target compound increases hydrophobicity compared to methylpiperazine (221.06 Da) or unsubstituted piperazine (207.04 Da) analogs, which may enhance blood-brain barrier penetration .
- Steric Effects : Bulkier substituents (e.g., benzyl, Boc) could influence reactivity in cross-coupling reactions by altering steric hindrance at the boronic acid site .
- Stability : Boc-protected derivatives (e.g., 919347-67-4) are more stable under basic conditions but require deprotection for further functionalization .
Biological Activity
(6-(4-Benzylpiperazin-1-yl)pyridin-3-yl)boronic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
The synthesis of this compound typically involves a coupling reaction between 6-bromo-3-pyridineboronic acid and 4-benzylpiperazine, facilitated by a palladium catalyst in a solvent like dimethylformamide (DMF) . The compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with various biomolecules.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and receptors. The boronic acid moiety allows the compound to form stable complexes with active site residues, inhibiting enzyme activity and modulating biological pathways. This mechanism has implications for various therapeutic areas, including cancer treatment and neuropharmacology .
3.1 Anticancer Activity
Research indicates that boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity. This inhibition leads to the accumulation of pro-apoptotic factors within cancer cells, promoting cell death . Studies have shown that derivatives of boronic acids can enhance selectivity and potency against cancer cell lines.
3.2 Neuropharmacological Effects
In a study involving dopamine receptor subtypes, compounds related to this compound demonstrated high affinity for the D(4) dopamine receptor subtype . This suggests potential applications in treating neurological disorders where dopamine signaling is disrupted.
3.3 Antimicrobial Activity
Boronic acids have also been investigated for their antibacterial properties. The structural modifications introduced by the piperazine moiety may enhance the compound's ability to interact with bacterial targets, making it a candidate for further development in antimicrobial therapies .
4. Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can alter its biological activity. For instance:
| Modification | Effect |
|---|---|
| Substitution on the piperazine ring | Alters receptor affinity and selectivity |
| Variations in the pyridine ring | Modifies pharmacokinetic properties |
| Boron atom coordination | Enhances binding to target biomolecules |
This table highlights how small structural changes can significantly impact the compound's biological profile.
Case Study 1: Anticancer Activity
A study published in Medicinal Chemistry demonstrated that a series of boronic acid derivatives, including those similar to this compound, exhibited potent inhibition of cancer cell proliferation in vitro. The compounds were tested against multiple cancer cell lines, showing IC50 values in the low micromolar range .
Case Study 2: Neuropharmacological Research
In research focused on dopamine receptors, derivatives of this compound were shown to selectively inhibit D(4) receptors, suggesting potential applications in treating conditions like schizophrenia or Parkinson's disease . The findings indicated that these compounds could modulate dopaminergic signaling effectively.
6. Conclusion
This compound is a promising compound with significant biological activity across various therapeutic areas. Its mechanism of action through enzyme inhibition and receptor modulation positions it as a valuable candidate for drug development. Ongoing research into its structure-activity relationships will likely yield novel derivatives with enhanced efficacy and selectivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
